Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the cyanophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the cyanophenyl group can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate: This compound features a similar pyrrolidine ring but with a different substituent, making it useful in different types of reactions.
Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a similar structure but includes a pyridine ring, which can alter its reactivity and applications.
Uniqueness
Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is unique due to the presence of the oxadiazole ring and the cyanophenyl group, which provide specific reactivity and binding properties. These features make it particularly valuable in the design of new molecules for various applications .
Properties
Molecular Formula |
C18H20N4O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N4O3/c1-18(2,3)25-17(23)22-9-5-8-14(22)16-21-20-15(24-16)13-7-4-6-12(10-13)11-19/h4,6-7,10,14H,5,8-9H2,1-3H3 |
InChI Key |
NJMTTZQFUBZIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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